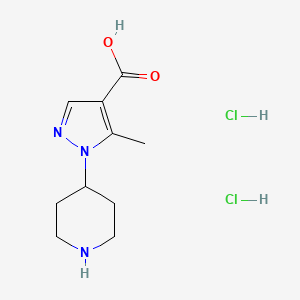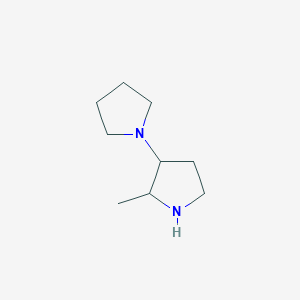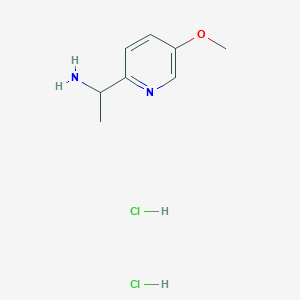![molecular formula C7H10ClN3O2 B1435751 Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride CAS No. 237064-56-1](/img/structure/B1435751.png)
Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride
Vue d'ensemble
Description
Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride is a chemical compound that is used in various applications. It is a derivative of hydrazine, where one or more hydrogen atoms have been replaced by hydrocarbon groups . This compound is used in the synthesis of 2-Vinyloxyethyloxy-4-diethylaminophenyl-1-carbaldehyde N,N-diphenylhydrazone .
Synthesis Analysis
Hydrazines can be produced by the reduction of N-nitrosodimethylamine . The reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid provides phenylhydrazine . 2,4-Dinitrophenylhydrazine is produced by the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine .Molecular Structure Analysis
The molecular structure of this compound consists of two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . The InChI code for this compound is 1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6 (5)9 (10)11;/h1-4,8H,7H2;1H .Chemical Reactions Analysis
Hydrazines can undergo a variety of chemical reactions. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Physical And Chemical Properties Analysis
Hydrazines are a class of chemical compounds that are colorless liquids . Aliphatic monosubstituted and asymmetrically disubstituted hydrazines are very water soluble, strongly alkaline, and good reducing agents . Aromatic monosubstituted and asymmetrically disubstituted hydrazines are poorly soluble in water, less basic, and weaker reducing agents .Applications De Recherche Scientifique
Photoremovable Protecting Groups
2-Nitrobenzyl compounds are widely used as photoremovable protecting groups in photochemical reactions. They undergo an intramolecular 1,5-H shift to yield aci-nitro protomers as primary photoproducts, which can then cyclize to form short-lived benzisoxazolidines .
Biomedical Hydrogels
These compounds play a role in the formation of covalently-crosslinked hydrogels for biomedical applications through carbonyl-condensation reactions that form imine, hydrazone, or oxime bonds under mild conditions .
Protein Chemistry
In protein chemistry, alkyl or aryl hydrazides derived from 2-nitrobenzyl compounds are used in hydrazide-based native chemical ligation (NCL) for protein or peptide modifications .
Synthesis of Pyrazolines
They are also involved in the synthesis of substituted pyrazolines from α,β-unsaturated carbonyl compounds through reactions with hydrazine .
Safety And Hazards
Propriétés
IUPAC Name |
(2-nitrophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-9-5-6-3-1-2-4-7(6)10(11)12;/h1-4,9H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIJXNMXTVBBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride | |
CAS RN |
237064-56-1 | |
| Record name | Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237064-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)



![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)




amine trihydrochloride](/img/structure/B1435686.png)


![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)